A Technical Guide to the Physicochemical Properties of Chrysosplenetin
A Technical Guide to the Physicochemical Properties of Chrysosplenetin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of Chrysosplenetin, a naturally occurring O-methylated flavonol.[1] Found in plants such as Chamomilla recutita and the root of Berneuxia thibetica, this compound has garnered interest for its diverse biological activities, including antiviral and antimalarial properties.[1][2] This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to support ongoing research and development efforts.
Core Physicochemical Properties
Chrysosplenetin, also known as Chrysosplenetin B or 3,6,7,3'-Tetramethylquercetagetin, is classified as a 7-O-methylated flavonoid.[2][] Its structural and chemical characteristics are fundamental to its behavior in biological and chemical systems.
Quantitative Data Summary
The known physicochemical properties of Chrysosplenetin are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈O₈ | [][4][5][6] |
| Molecular Weight | 374.34 g/mol | [2][5][7][8] |
| Monoisotopic Mass | 374.100167552 Da | [2][8] |
| Appearance | Yellow powder | [] |
| Boiling Point | 615.8 ± 55.0 °C (at 760 mmHg) | [] |
| Density | 1.44 g/cm³ | [1][] |
| Water Solubility | Practically insoluble (Predicted: 0.045 g/L) | [2] |
| Solubility (Organic) | DMSO: Soluble (100 mg/mL) Methanol: Soluble Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][9][10] |
| logP (Octanol-Water) | 2.4 - 3.1 (Predicted/Computed) | [2][8] |
| pKa | Characterized as a very weakly acidic compound; no experimental value available. | [2] |
| UV-Vis λmax | 257, 271, 350 nm (in Methanol) | [6] |
Experimental Protocols & Characterization
The determination of Chrysosplenetin's properties and its quantification in biological matrices involves a suite of analytical techniques.
Structural Identification and Elucidation
The definitive identification of Chrysosplenetin relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
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Methodology :
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Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a common source used for analysis.[4][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the precise chemical structure, including the placement of methoxy and hydroxyl groups on the flavonoid backbone.[4][12][13] Two-dimensional NMR techniques (e.g., HMBC) can further confirm structural assignments.[13]
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Purification and Purity Analysis
High-performance liquid chromatography is the standard method for analyzing the purity of Chrysosplenetin and for its quantification.
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Methodology :
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High-Performance Liquid Chromatography (HPLC): A C18 column is typically used as the stationary phase.[12] Detection can be achieved using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), which allows for the assessment of purity.[4]
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Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method is employed for the quantification of Chrysosplenetin in complex biological samples, such as rat plasma.[11][14] The method involves protein precipitation from the plasma, followed by rapid separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ion mode.[11][12]
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Spectroscopic Characterization
UV-Visible spectroscopy provides information about the electronic conjugation system of the flavonoid.
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Methodology :
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A solution of Chrysosplenetin is prepared in a suitable solvent, typically methanol.[6]
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The absorbance is measured across the ultraviolet and visible range (e.g., 190-400 nm) using a spectrophotometer.[15]
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The resulting spectrum for flavonols like Chrysosplenetin typically shows two major absorption bands: Band I (350-385 nm) and Band II (250-285 nm).[16] The specific maxima (λmax) are characteristic of the structure.[6]
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Biological Interactions and Signaling Pathways
Chrysosplenetin modulates several key biological pathways, which is of significant interest for drug development. Its interactions can enhance the bioavailability of other drugs and promote specific cellular processes.
Inhibition of Cytochrome P450 Enzymes and P-glycoprotein
Chrysosplenetin has been shown to inhibit drug-metabolizing enzymes and efflux pumps, which has important implications for drug-drug interactions and overcoming multidrug resistance.
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CYP450 Inhibition : It acts as a noncompetitive or uncompetitive inhibitor of CYP3A enzymes, which are crucial for the metabolism of many drugs.[4][12] It also shows inhibitory activity against CYP1A2 and CYP2C19.[17] This inhibition can lead to increased plasma concentrations and enhanced efficacy of co-administered drugs, such as the antimalarial artemisinin.[17]
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P-glycoprotein (P-gp) Inhibition : Chrysosplenetin inhibits the P-gp efflux pump and can reverse the upregulation of P-gp and its encoding gene, MDR1, which is often induced by other drugs.[9][18] This action reduces the efflux of substrate drugs from cells, increasing their intracellular concentration and effectiveness.[18]
Activation of the Wnt/β-catenin Signaling Pathway
In the context of bone health, Chrysosplenetin has been identified as an activator of a key developmental pathway.
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Osteogenesis Promotion : Chrysosplenetin promotes the osteoblastogenesis of human bone marrow stromal cells (hBMSCs).[6][19] It achieves this by activating the canonical Wnt/β-catenin signaling pathway.[6] This activation leads to the accumulation and nuclear translocation of β-catenin, which in turn stimulates the proliferation and differentiation of osteoblasts, suggesting potential therapeutic applications for bone loss conditions like osteoporosis.[19]
References
- 1. Chrysosplenetin - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Chrysosplenetin (FDB005989) - FooDB [foodb.ca]
- 4. CAS 603-56-5 | Chrysosplenetin B [phytopurify.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [precision.fda.gov]
- 8. Chrysosplenetin | C19H18O8 | CID 5281608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Chrysosplenetin | CAS:603-56-5 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of chrysosplenetin on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of chrysosplenetin, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics]. | Sigma-Aldrich [merckmillipore.com]
- 15. journals.mu-varna.bg [journals.mu-varna.bg]
- 16. researchgate.net [researchgate.net]
- 17. Impact of chrysosplenetin on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chrysosplenetin inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
